molecular formula C11H19BClNO2 B14314587 2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride CAS No. 113985-08-3

2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride

Cat. No.: B14314587
CAS No.: 113985-08-3
M. Wt: 243.54 g/mol
InChI Key: OXHBBRDWHRHOMA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride typically involves the reaction of 2-[(Dimethylamino)methyl]phenylboronic acid with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, boronate esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride involves its ability to participate in Suzuki–Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid group .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylamino)methyl]phenylboronic acid
  • 2-(N,N-Dimethylaminomethyl)phenylboronic acid
  • (2-Dimethylamino-phenyl)-acetic acid hydrochloride

Uniqueness

2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride is unique due to its specific structure, which allows for efficient participation in Suzuki–Miyaura coupling reactions. Its dimethylamino group provides additional reactivity and versatility compared to other boronic acid derivatives .

Properties

CAS No.

113985-08-3

Molecular Formula

C11H19BClNO2

Molecular Weight

243.54 g/mol

IUPAC Name

2-[2-[(dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride

InChI

InChI=1S/C11H18BNO2.ClH/c1-13(2)9-11-6-4-3-5-10(11)7-8-12(14)15;/h3-6,14-15H,7-9H2,1-2H3;1H

InChI Key

OXHBBRDWHRHOMA-UHFFFAOYSA-N

Canonical SMILES

B(CCC1=CC=CC=C1CN(C)C)(O)O.Cl

Origin of Product

United States

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